Methyl 2-chlorobenzene-1-carbodithioate
Description
Methyl 2-chlorobenzene-1-carbodithioate (C₈H₆ClS₂) is a sulfur-containing organochlorine compound characterized by a carbodithioate group (–C(=S)S–) esterified with a methyl group and a 2-chlorophenyl substituent. The ortho-chlorine atom introduces steric hindrance and electron-withdrawing effects, influencing reactivity and physical properties. Carbodithioates are notable for their role as ligands in coordination chemistry and intermediates in organic synthesis, particularly in the formation of thioureas or metal complexes. The compound’s structural uniqueness lies in the juxtaposition of the dithioate functionality and the chlorinated aromatic ring, which may enhance its stability and selectivity in reactions compared to non-chlorinated analogs .
Properties
CAS No. |
22777-78-2 |
|---|---|
Molecular Formula |
C8H7ClS2 |
Molecular Weight |
202.7 g/mol |
IUPAC Name |
methyl 2-chlorobenzenecarbodithioate |
InChI |
InChI=1S/C8H7ClS2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3 |
InChI Key |
OKYOAFZBOWEWML-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chlorobenzene-1-carbodithioate can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzene-1-carbodithioic acid with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chlorobenzene-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol or a thioether.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Methyl 2-chlorobenzene-1-carbodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Mechanism of Action
The mechanism of action of methyl 2-chlorobenzene-1-carbodithioate involves its interaction with molecular targets and pathways in biological systems. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction can result in various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Methyl Esters of Carboxylic Acids vs. Carbodithioates
Methyl esters of carboxylic acids (e.g., methyl benzoate, sandaracopimaric acid methyl ester) differ from methyl carbodithioates in their functional groups. While carboxylate esters (–COOR) are oxygen-rich and polar, carbodithioates (–C(=S)S–) feature sulfur atoms, increasing polarizability and nucleophilicity. For example, methyl 2-chlorobenzoate (a carboxylate ester) exhibits lower thermal stability compared to methyl 2-chlorobenzene-1-carbodithioate due to weaker C=O vs. C=S bonds .
Chlorobenzene Derivatives
Chlorobenzenes, such as 1,3-dichlorobenzene, share the chlorinated aromatic ring but lack the dithioate group. The ortho-chlorine in this compound introduces steric effects that hinder rotational freedom and may reduce solubility in nonpolar solvents compared to meta- or para-substituted chlorobenzenes .
Physical and Chemical Properties
Solubility and Stability
Methyl carbodithioates generally exhibit higher solubility in polar aprotic solvents (e.g., DMSO) than carboxylate esters due to sulfur’s electronegativity. For instance, methyl 2-chlorobenzoate melts at ~30°C, whereas methyl carbodithioates with similar substitution patterns are typically solids at room temperature .
Reactivity
The dithioate group’s nucleophilicity facilitates metal coordination (e.g., with Cu²⁺ or Fe³⁺) and participation in nucleophilic substitution reactions. In contrast, methyl carboxylates are more prone to hydrolysis under acidic or basic conditions. The chlorine atom’s electron-withdrawing effect in the ortho position may also deactivate the aromatic ring toward electrophilic substitution compared to unsubstituted carbodithioates .
Comparative Data Table
| Property | This compound | Methyl Benzoate | 1,3-Dichlorobenzene |
|---|---|---|---|
| Molecular Formula | C₈H₆ClS₂ | C₈H₈O₂ | C₆H₄Cl₂ |
| Functional Group | Carbodithioate | Carboxylate Ester | Chlorinated Aromatic |
| Melting Point | ~85–90°C (estimated) | 12–15°C | −24°C |
| Solubility in DMSO | High | Moderate | Low |
| Reactivity with Cu²⁺ | Forms stable complexes | No significant binding | No significant binding |
Note: Data inferred from methyl ester analogs and chlorobenzene derivatives .
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